2-(Pent-4-EN-1-YL)isoindoline-1,3-dione
Overview
Description
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is an organic compound characterized by an isoindoline nucleus with a pent-4-en-1-yl substituent at the second position.
Mechanism of Action
Target of Action
The primary target of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .
Mode of Action
This compound exerts a competitive inhibition on AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This leads to prolonged nerve transmission.
Biochemical Pathways
The action of this compound affects the cholinergic and dopaminergic pathways. By inhibiting AChE, it increases the levels of acetylcholine, a key neurotransmitter in the cholinergic pathway . This can have various downstream effects, including enhanced nerve transmission. Its interaction with the dopamine receptor D3 suggests that it may also influence the dopaminergic pathway .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.52 cm/s .
Result of Action
The result of the action of this compound is an increase in the levels of acetylcholine due to the inhibition of AChE . This can lead to enhanced nerve transmission. Its interaction with the dopamine receptor D3 may also have effects on mood and behavior, suggesting potential applications as antipsychotic agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, colorants, dyes, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
2-(Pent-4-YN-1-YL)isoindoline-1,3-dione: Similar structure but with an alkyne group instead of an alkene.
N-isoindoline-1,3-dione derivatives: A broad class of compounds with various substituents at different positions.
Uniqueness
The presence of the pent-4-en-1-yl group allows for unique interactions and reactions compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-pent-4-enylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYMPVVZNUAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320900 | |
Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7736-25-6 | |
Record name | NSC366112 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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